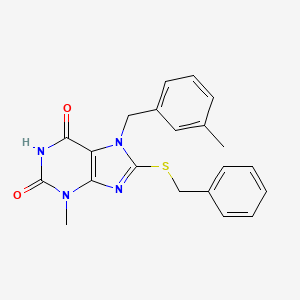

8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-14-7-6-10-16(11-14)12-25-17-18(24(2)20(27)23-19(17)26)22-21(25)28-13-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUHAWREBIPZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)NC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides in the presence of a base, followed by thiolation using benzylthiol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.

Substitution: The benzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

- Enzyme Inhibition : It can inhibit specific enzymes, impacting various biochemical pathways. For example, it may target kinases involved in cancer progression.

- Cancer Research : Its ability to modulate estrogen receptor activity has been explored, indicating potential use in treating hormone-dependent cancers .

Biological Studies

- Protein-Ligand Interactions : The compound serves as a valuable tool in studying interactions between proteins and ligands, which is crucial for understanding cellular mechanisms and developing new drugs.

- Cell Growth Inhibition : Research has demonstrated that it can effectively inhibit the growth of cancer cells in vitro, showcasing its potential as an anticancer agent .

Chemical Research

- Building Block for Complex Molecules : This compound can act as a precursor for synthesizing more complex organic molecules, aiding in the development of new pharmaceuticals.

- Coordination Chemistry : Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.

Case Studies

- Estrogen Receptor Inhibition :

- Enzyme Targeting :

Mechanism of Action

The mechanism by which 8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylthio and methylbenzyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

- 8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 7-(3-methylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 8-(benzylthio)-1H-purine-2,6(3H,7H)-dione

Uniqueness

8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both benzylthio and methylbenzyl groups, which confer distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

8-(Benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Synthetic Routes

The synthesis of this compound involves several key steps:

- Starting Material : The process typically begins with commercially available purine derivatives.

- Thioether Formation : The benzylthio group is introduced via a nucleophilic substitution reaction using benzylthiol.

- Alkylation : The 3-methylbenzyl group is added through an alkylation reaction with appropriate halides in the presence of a base.

- Methylation : Methyl groups are introduced using methyl iodide or dimethyl sulfate.

These reactions are generally conducted under anhydrous conditions to prevent side reactions and ensure high yields .

Chemical Structure

The molecular formula for this compound is , and it features a purine core with specific substituents that contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of purine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division . Inhibition of this enzyme can lead to reduced tumor growth.

Antioxidant Activity

Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is vital in preventing cellular damage that can lead to cancer and other diseases .

Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antitumor efficacy of various purine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with DHFR. Using kinetic assays, researchers found that the compound exhibited potent inhibitory activity against DHFR with an IC50 value in the low micromolar range. This suggests its potential as a therapeutic agent in cancer treatment by targeting metabolic pathways essential for tumor growth .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 8-(benzylthio)-3-methyl-7-(3-methylbenzyl)purine-2,6-dione?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of sulfur-containing reagents like benzylthiol .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of thiol groups, improving substitution efficiency at the 8-position .

- Reaction time : Extended durations (12–24 hrs) ensure complete substitution, monitored via TLC or HPLC .

Q. How can structural characterization distinguish this compound from related purine derivatives?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Methyl groups (3- and 7-positions) appear as singlets at δ 3.2–3.5 ppm. Benzyl protons show aromatic splitting patterns (δ 7.2–7.4 ppm) .

- ¹³C NMR : Carbonyl signals (C2, C6) resonate at δ 155–160 ppm .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 427.16 for C₂₂H₂₁N₃O₂S) .

- X-ray crystallography : Resolves spatial arrangement of the benzylthio and 3-methylbenzyl groups .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer :

- Solubility : DMSO (≥50 mg/mL) is ideal for in vitro assays; aqueous buffers (pH 7.4) with ≤5% DMSO improve biocompatibility .

- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). The compound is stable in anhydrous DMF but hydrolyzes in acidic/basic aqueous media .

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions influence biological target specificity?

- Methodological Answer :

- Comparative analysis : Replace 3-methylbenzyl (7-position) with ethyl or octyl groups to assess steric effects on enzyme binding (e.g., adenosine deaminase) .

- Benzylthio (8-position) : The sulfur atom enhances nucleophilicity, enabling covalent interactions with cysteine residues in kinases (e.g., MLKL in necroptosis pathways) .

- Table : Bioactivity of structural analogs

| Substituent (Position 8) | Target Affinity (IC₅₀) | Reference |

|---|---|---|

| Benzylthio | 0.8 µM (MLKL) | |

| Cyclohexylamino | 1.2 µM (Adenosine R.) | |

| Chloroethyl | 2.5 µM (DNA polymerase) |

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

- Methodological Answer :

- Assay standardization : Use consistent ATP concentrations (1 mM) and enzyme sources (e.g., recombinant human kinases) to minimize variability .

- Control experiments : Include known inhibitors (e.g., staurosporine) to validate assay conditions .

- Computational docking : Model interactions with homology-built enzyme structures (e.g., using AutoDock Vina) to explain potency differences across studies .

Q. How does the compound’s reactivity profile inform its mechanism of action in covalent target modulation?

- Methodological Answer :

- Thiol-specific probes : Incubate with β-mercaptoethanol to confirm reversible vs. irreversible binding via LC-MS .

- Kinetic studies : Measure kinact/Ki ratios to quantify covalent inhibition efficiency (e.g., for cysteine-dependent proteases) .

- Mutagenesis : Replace cysteine residues in target enzymes (e.g., Cys86 in MLKL) to abolish inhibitory effects .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating anticancer activity?

- Methodological Answer :

- Cell lines : Use HL-60 (leukemia) and MCF-7 (breast cancer) for screening, as purine analogs show tropism for proliferative cells .

- Dose-response : Test 0.1–100 µM concentrations over 48–72 hrs, with viability assessed via MTT assay .

- Combination studies : Pair with cisplatin or doxorubicin to identify synergistic effects (calculated via CompuSyn software) .

Q. How can metabolic stability be assessed for pharmacokinetic profiling?

- Methodological Answer :

- Liver microsome assays : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C; quantify parent compound degradation via LC-MS/MS .

- Half-life (t½) : Calculate using first-order kinetics. Compounds with t½ > 30 mins are prioritized for in vivo studies .

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.